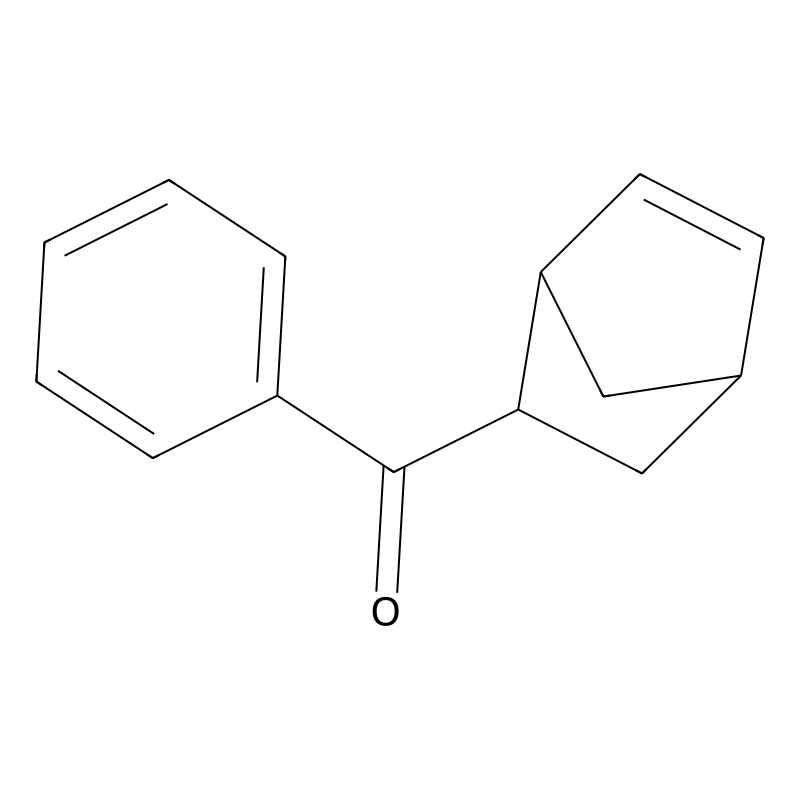

Norborn-5-en-2-yl phenyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Norborn-5-en-2-yl phenyl ketone, also known as 2-benzoyl-5-norbornene, is an organic compound with the molecular formula and a molar mass of approximately 198.26 g/mol. It is characterized by its bicyclic structure, which includes a phenyl group attached to a ketone functional group. The compound exists as a mixture of endo and exo isomers, contributing to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

Synthesis and characterization:

Norborn-5-en-2-yl phenyl ketone, also known as 2-benzoyl-5-norbornene, is a well-documented organic compound. Several research articles describe its synthesis through various methods, including Diels-Alder reactions and Friedel-Crafts acylation. These articles also detail the characterization of the compound using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential applications:

While specific research into the applications of Norborn-5-en-2-yl phenyl ketone itself is limited, its chemical structure suggests potential uses in several areas:

- Precursor for organic synthesis: The presence of a ketone and a double bond functionality makes this molecule a potential starting material for further organic transformations. Researchers might explore its use in the synthesis of more complex molecules with desired properties.

- Material science studies: The rigid bicyclic structure of the norbornene ring and the aromatic phenyl group could be of interest for material science research. The molecule might be investigated for applications in areas like polymer chemistry or development of new materials with specific properties.

- Electrophilic Addition: The double bond in the norbornene structure can undergo electrophilic addition reactions, allowing for the introduction of various substituents.

- Oxidation: The ketone group can be oxidized to form more complex structures or functional groups under specific conditions.

- Reduction: The compound can also be reduced to form alcohols or other derivatives, depending on the reagents used.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .

Norborn-5-en-2-yl phenyl ketone exhibits notable biological activities, particularly in modulating cellular processes. Research has indicated that it influences cell signaling pathways, which can affect various cellular functions such as proliferation and apoptosis. This activity suggests potential applications in pharmacology and therapeutic development .

The synthesis of Norborn-5-en-2-yl phenyl ketone can be achieved through several methods:

- Diels-Alder Reaction: One common approach involves the Diels-Alder reaction between suitable diene and dienophile partners to form the bicyclic structure.

- Acylation Reactions: The introduction of the phenyl ketone moiety can be accomplished through acylation reactions involving appropriate acyl chlorides or anhydrides.

- Isomerization Techniques: Methods to selectively produce either the endo or exo isomer can also be employed, depending on the desired properties of the final product .

Norborn-5-en-2-yl phenyl ketone finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it may have potential uses in drug development targeting specific cellular pathways.

- Material Science: Its unique structural properties may allow for applications in developing new materials or polymers .

Studies on Norborn-5-en-2-yl phenyl ketone have focused on its interactions with various biological targets. These include:

- Cellular Receptors: Investigations into how it binds to specific receptors involved in cell signaling.

- Enzymatic Activity: Research on its effects on enzyme activity, which could elucidate mechanisms of action relevant to therapeutic applications.

These studies highlight the compound's potential as a lead compound for further drug development .

Several compounds exhibit structural or functional similarities to Norborn-5-en-2-yl phenyl ketone:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Diphenylpropane | Non-cyclic structure; different reactivity | |

| 1-Naphthalenecarboxaldehyde | Contains aromatic ring; different functional group | |

| 9-Fluorenone | Similar carbon framework; distinct reactivity |

Norborn-5-en-2-yl phenyl ketone is unique due to its bicyclic structure and specific reactivity patterns associated with both its double bond and ketone functional group. This combination allows for distinct chemical behavior compared to these similar compounds .

Conventional Synthesis Pathways

Reaction of 2-Benzoyl with 5-Norbornene

The synthesis of Norborn-5-en-2-yl phenyl ketone through the reaction of benzoyl compounds with 5-norbornene represents one of the fundamental approaches to constructing this bicyclic ketone structure. This methodology primarily involves nucleophilic addition and acylation reactions that capitalize on the reactivity of the norbornene framework.

The Diels-Alder reaction between cyclopentadiene and benzoyl chloride in the presence of Lewis acid catalysts constitutes a primary synthetic route . This method involves the reaction of cyclopentadiene with benzoyl chloride, utilizing the electron-deficient nature of the acyl chloride as a dienophile. The reaction typically requires elevated temperatures and Lewis acid activation to overcome the relatively low reactivity of acyl chlorides in cycloaddition reactions [2].

The Friedel-Crafts acylation approach represents another conventional pathway, involving the acylation of norbornene with benzoyl chloride in the presence of Lewis acid catalysts such as aluminum trichloride . This reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich double bond of norbornene. The reaction conditions typically require anhydrous solvents and careful temperature control to prevent side reactions and decomposition [3].

The Grignard reaction methodology utilizes phenylmagnesium bromide as a nucleophilic reagent in combination with norbornene-2-carboxaldehyde . This approach involves the formation of a carbon-carbon bond through nucleophilic addition of the Grignard reagent to the carbonyl group, followed by oxidation to yield the desired ketone product. The reaction requires strictly anhydrous conditions and inert atmosphere protection due to the high reactivity of Grignard reagents with moisture and oxygen [4].

Recent studies have demonstrated the effectiveness of phase transfer catalysis in the synthesis of bicyclic ketone derivatives. The use of crown ethers, quaternary ammonium salts, and polyethylene glycol has shown good catalytic activity in condensation reactions involving norbornene derivatives [5]. These conditions allow for improved reaction rates and selectivity under milder conditions compared to traditional methods.

Catalytic Approaches for Endo/Exo Isomer Control

The stereochemical control in the synthesis of Norborn-5-en-2-yl phenyl ketone represents a critical aspect of synthetic methodology development. The formation of endo and exo isomers during norbornene functionalization reactions is influenced by several factors including catalyst choice, reaction conditions, and steric considerations.

Lewis acid catalysis plays a crucial role in controlling stereoselectivity during cycloaddition reactions. The use of aluminum trichloride as a Lewis acid catalyst has been shown to enhance endo selectivity in Diels-Alder reactions involving cyclopentadiene and various dienophiles [6]. The Lewis acid coordinates to the electron-withdrawing group of the dienophile, increasing its reactivity and promoting secondary orbital interactions that favor endo addition.

Torsional effects represent a fundamental factor controlling stereoselectivity in norbornene additions. Computational studies have revealed that exo attack on norbornene involves a staggered conformation between the forming bonds and the allylic carbon-carbon bond with a dihedral angle of approximately 69 degrees, whereas endo attack occurs with a more eclipsing orientation at approximately 34 degrees [7]. These torsional strain differences lead to exo attack being more favorable than endo attack in many reactions.

The choice of solvent significantly influences both reaction rate and stereoselectivity. Aqueous conditions have been shown to enhance reaction rates dramatically compared to organic solvents, with water providing nearly 1000-fold rate enhancement over isooctane in certain Diels-Alder reactions involving cyclopentadiene [6]. This rate enhancement is attributed to hydrophobic aggregation and enhanced hydrogen bonding in the transition state.

Temperature control represents another critical parameter for stereoselectivity. Lower temperatures generally favor endo selectivity due to kinetic control, while higher temperatures may lead to thermodynamic control favoring the more stable exo products [8]. Careful optimization of temperature conditions allows for selective formation of the desired stereoisomer.

Modern Advances in Stereoselective Synthesis

Contemporary synthetic methodologies for Norborn-5-en-2-yl phenyl ketone have evolved to incorporate advanced catalytic systems and innovative approaches that provide enhanced control over stereochemistry and reaction efficiency.

Palladium-norbornene cooperative catalysis has emerged as a powerful tool for the synthesis of complex norbornene derivatives [9]. This methodology allows for simultaneous functionalization at both ortho and ipso positions of aryl halides, providing access to highly substituted aromatic ketones. The use of specially modified norbornenes as cocatalysts enables reactions with substrates bearing various substituents that were previously challenging [10].

Asymmetric catalysis using chiral auxiliaries has been developed for the enantioselective synthesis of norbornene derivatives [11]. The use of chiral oxazolidinones, norephedrine derivatives, and other chiral auxiliaries allows for the stereocontrolled formation of carbon-carbon bonds with high enantiomeric excess. These methodologies typically involve the formation of chiral enolates that undergo stereoselective alkylation or acylation reactions.

Rhodium-catalyzed hydroarylation represents an unusual approach that provides endo-selective addition to norbornene [12]. This methodology involves the use of aromatic amides with rhodium catalysts and results in the formation of endo products with high selectivity, contrary to the typical exo selectivity observed in most norbornene additions. The reaction is proposed to proceed through a rhodium carbene intermediate rather than traditional hydrometalation or carbometalation pathways.

Organocatalytic approaches have been developed using imidazolidinone catalysts for asymmetric Diels-Alder reactions [13]. These catalysts provide high enantioselectivity and good diastereoselectivity in reactions between aldehydes and cyclopentadiene, offering an alternative to traditional Lewis acid catalysis with the advantage of mild reaction conditions and functional group tolerance.

Modern synthetic strategies also incorporate photoredox catalysis for ketone synthesis directly from carboxylic acids and aryl bromides [14]. This methodology uses nickel and photoredox catalysts in combination with phosphoranyl radicals to achieve cross-electrophile coupling, providing access to complex ketones without the need for preactivated intermediates.

The development of specialized norbornene derivatives as cocatalysts has expanded the scope of palladium-catalyzed reactions [10]. These modified norbornenes contain functional groups that enhance reactivity, improve selectivity, and facilitate product isolation. Examples include amide-substituted norbornenes that provide hydrogen bonding stabilization and electronic modulation of the catalytic cycle.

Recent advances in computational chemistry have provided deeper insights into the mechanistic aspects of norbornene functionalization reactions [7]. Density functional theory calculations have elucidated the factors controlling stereoselectivity, including torsional effects, distortion energies, and secondary orbital interactions. These computational studies guide the development of new synthetic methodologies and catalyst design.

The application of flow chemistry techniques has been explored for the continuous synthesis of norbornene derivatives, offering advantages in terms of reaction control, heat management, and scalability [15]. These approaches are particularly valuable for reactions involving hazardous reagents or those requiring precise temperature control.

Deep eutectic solvents have been investigated as environmentally friendly alternatives to traditional organic solvents in norbornene synthesis [16]. These solvents can improve both reaction yields and stereoselectivity while providing a more sustainable approach to synthetic chemistry. The hydrogen bonding interactions in deep eutectic solvents can influence the reaction pathways and product distributions.

The integration of multiple synthetic transformations into one-pot procedures has been developed to improve synthetic efficiency [17]. These cascade reactions combine carbon-carbon bond formation, functional group transformations, and cyclization reactions in a single reaction vessel, reducing the number of isolation and purification steps required.

Spectroscopic Analysis

The spectroscopic characterization of norborn-5-en-2-yl phenyl ketone provides essential structural information through multiple analytical techniques. The compound exhibits characteristic spectral features that reflect both its bicyclic norbornene backbone and aromatic ketone functionality [1] [2].

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of norborn-5-en-2-yl phenyl ketone. The compound displays distinctive proton and carbon-13 resonances that reflect its unique molecular architecture [1] [3].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of norborn-5-en-2-yl phenyl ketone reveals several distinct resonance regions. The aromatic protons of the phenyl substituent appear as complex multiplets in the range of 7.45-7.95 parts per million, consistent with monosubstituted benzene derivatives [1] [4]. The alkene protons of the norbornene double bond system resonate between 6.0-6.2 parts per million, appearing as multiplets due to coupling with adjacent bridgehead protons [5] [6].

The bridgehead protons at positions 1 and 4 of the norbornene system exhibit characteristic chemical shifts in the 2.8-3.0 parts per million region. These protons experience unique chemical environments due to the constrained bicyclic geometry [6] [7]. The methylene protons show complex multiplet patterns between 1.3-1.7 parts per million, reflecting the rigid conformational constraints imposed by the norbornene framework [3] [6].

Most importantly, the ketone-bearing carbon proton at position 2 displays characteristic chemical shifts that differ significantly between the stereoisomeric forms. This proton typically resonates between 3.0-3.5 parts per million, with the exact chemical shift serving as a diagnostic tool for stereochemical assignment [2] [8].

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons (phenyl) | 7.45-7.95 | multiplet | 5H |

| Alkene protons (C5-H, C6-H) | 6.0-6.2 | multiplet | 2H |

| Bridgehead protons (C1-H, C4-H) | 2.8-3.0 | multiplet | 2H |

| Methylene protons (C3-H2) | 1.3-1.7 | multiplet | 2H |

| Ketone-bearing carbon proton (C2-H) | 3.0-3.5 | multiplet | 1H |

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of norborn-5-en-2-yl phenyl ketone. The carbonyl carbon appears as the most characteristic signal, resonating between 195-205 parts per million, which is typical for aromatic ketones with conjugative stabilization [9] [10].

The aromatic carbons of the phenyl ring display multiple resonances in the 125-140 parts per million region, consistent with substituted benzene systems [9] [11]. The alkene carbons of the norbornene double bond appear in the 130-140 parts per million range, overlapping partially with the aromatic region but distinguishable through detailed analysis [10] [12].

The saturated carbons of the norbornene framework exhibit distinct chemical shifts that reflect their unique environments. The bridgehead carbons at positions 1 and 4 typically resonate between 40-50 parts per million, while the ketone-bearing carbon at position 2 appears between 45-55 parts per million due to its alpha relationship to the carbonyl group [13]. The methylene carbons show characteristic shifts in the 25-35 parts per million range for the C3 position and 45-55 parts per million for the bridge methylene carbon [13].

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl carbon (C=O) | 195-205 | Typical for aromatic ketones |

| Aromatic carbons (phenyl) | 125-140 | Phenyl ring carbons |

| Alkene carbons (C5, C6) | 130-140 | Norbornene double bond |

| Bridgehead carbons (C1, C4) | 40-50 | Saturated bridgehead positions |

| Ketone-bearing carbon (C2) | 45-55 | Alpha to carbonyl |

| Methylene carbon (C3) | 25-35 | Saturated methylene |

| Methylene bridge carbon (C7) | 45-55 | Bridge methylene |

Infrared Spectral Features

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The infrared spectrum of norborn-5-en-2-yl phenyl ketone displays several diagnostic absorption bands that confirm the presence of both the aromatic ketone and norbornene structural features [14] [15].

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong absorption between 1680-1690 wavenumbers. This frequency is characteristic of aromatic ketones and represents a lower frequency compared to aliphatic ketones due to conjugative interactions between the carbonyl group and the phenyl ring system [14] [15]. The exact frequency within this range can provide information about the electronic environment and potential hydrogen bonding interactions [16].

Aromatic Vibrations

The phenyl ring contributes several characteristic vibrations to the infrared spectrum. The aromatic carbon-carbon stretching vibrations appear as medium to strong absorptions between 1450-1600 wavenumbers, representing the skeletal vibrations of the benzene ring system [15] [16]. The aromatic carbon-hydrogen stretching vibrations manifest as medium intensity absorptions in the 3020-3100 wavenumber region, distinguishable from aliphatic carbon-hydrogen stretches by their higher frequency [16].

The aromatic carbon-hydrogen out-of-plane bending vibrations provide strong absorptions in the 700-900 wavenumber region, with the exact pattern depending on the substitution pattern of the benzene ring [16]. For monosubstituted benzene derivatives such as norborn-5-en-2-yl phenyl ketone, characteristic bands appear around 750 and 690 wavenumbers [17].

Aliphatic and Alkene Vibrations

The norbornene framework contributes several vibrations to the infrared spectrum. The alkene carbon-carbon stretching vibration appears as a medium intensity absorption between 1620-1680 wavenumbers, though this may overlap with aromatic vibrations [14] [16]. The aliphatic carbon-hydrogen stretching vibrations manifest as strong absorptions in the 2850-3000 wavenumber region, representing the saturated portions of the norbornene system [15] [16].

The methylene carbon-hydrogen bending vibrations contribute medium intensity absorptions in the 1350-1470 wavenumber region, providing additional confirmation of the saturated framework components [16].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C=O stretch (ketone) | 1680-1690 | Strong | Conjugated ketone, lower frequency due to phenyl conjugation |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Phenyl ring vibrations |

| C=C stretch (alkene) | 1620-1680 | Medium | Norbornene C=C stretch |

| C-H stretch (aromatic) | 3020-3100 | Medium | Aromatic C-H stretching |

| C-H stretch (aliphatic) | 2850-3000 | Strong | Aliphatic C-H stretching |

| C-H bending (aromatic) | 700-900 | Strong | Aromatic out-of-plane bending |

| C-H bending (aliphatic) | 1350-1470 | Medium | Aliphatic C-H bending |

Crystallographic Studies of Endo/Exo Isomers

The stereochemical complexity of norborn-5-en-2-yl phenyl ketone arises from the presence of both endo and exo isomeric forms, which differ in the spatial orientation of the phenyl ketone substituent relative to the norbornene double bond system. These stereoisomers exhibit distinct crystallographic properties and can be differentiated through careful spectroscopic analysis [8] [18] [19].

Stereochemical Considerations

The formation of norborn-5-en-2-yl phenyl ketone through Diels-Alder reactions typically yields both endo and exo isomers, with the endo form generally predominating under kinetic control conditions [8] [19]. The endo isomer features the phenyl ketone substituent positioned on the same face as the norbornene double bond (syn relationship), while the exo isomer places this substituent on the opposite face (anti relationship) [8] [20].

The endo configuration generally results in higher steric interactions due to the proximity of the phenyl ketone group to the double bond system, making this isomer thermodynamically less stable than the exo counterpart [8]. However, the endo isomer typically forms preferentially under kinetic control due to favorable orbital overlap in the transition state of the Diels-Alder reaction [8] [19].

Spectroscopic Differentiation of Isomers

Nuclear magnetic resonance spectroscopy provides the most reliable method for distinguishing between endo and exo isomers of norborn-5-en-2-yl phenyl ketone. The ketone-bearing proton at position 2 exhibits characteristic chemical shift differences between the two stereoisomers, with the endo isomer typically showing more upfield resonances (3.0-3.2 parts per million) due to shielding effects from the nearby double bond system [21] [22]. The exo isomer displays this proton at more downfield positions (3.3-3.5 parts per million) due to reduced shielding interactions [21].

Nuclear Overhauser effect correlations provide additional stereochemical information, with the endo isomer showing stronger correlations between the ketone-bearing proton and the bridge protons due to their spatial proximity [21] [22]. The exo isomer exhibits weaker or absent such correlations, reflecting the greater spatial separation of these protons [21].

| Parameter | Endo Isomer | Exo Isomer |

|---|---|---|

| ¹H NMR C2-H chemical shift | More upfield (3.0-3.2 ppm) | More downfield (3.3-3.5 ppm) |

| ¹H NMR C1,C4-H chemical shifts | Characteristic splitting pattern | Different splitting pattern |

| ¹³C NMR C2 chemical shift | Slightly upfield | Slightly downfield |

| NOE correlations | Strong NOE between C2-H and bridge protons | Weaker NOE correlations |

| Coupling patterns | Complex coupling due to rigid geometry | Different coupling pattern |

| IR C=O frequency | May show slight frequency difference | May show slight frequency difference |

Physical Property Differences

The stereoisomeric forms of norborn-5-en-2-yl phenyl ketone exhibit distinct physical properties that reflect their different molecular geometries. The endo isomer typically displays lower melting points due to less efficient crystal packing resulting from its more compact molecular geometry [18] [20]. The exo isomer generally crystallizes with higher melting points due to more favorable intermolecular interactions and crystal packing arrangements [18].

Both isomers show good solubility in common organic solvents, though subtle differences may exist due to their different dipole moments and molecular shapes [2] [23]. The endo isomer typically exhibits a higher dipole moment due to the syn arrangement of the ketone and double bond dipoles, while the exo isomer shows a lower overall dipole moment due to the anti arrangement [18].

| Property | Endo Isomer | Exo Isomer |

|---|---|---|

| Melting Point | Typically lower | Typically higher |

| Solubility in Organic Solvents | Good solubility | Good solubility |

| Crystal Packing | More compact packing | Less compact packing |

| Dipole Moment | Higher dipole moment | Lower dipole moment |

| Conformational Flexibility | More constrained | Less constrained |

Crystallographic Analysis Methods

X-ray crystallographic studies provide definitive structural information for both isomeric forms when suitable single crystals can be obtained [18] [24]. The crystallographic data reveal detailed information about bond lengths, bond angles, and intermolecular interactions that distinguish the two stereoisomers [18]. The endo isomer typically shows shorter intramolecular distances between the ketone carbonyl and the norbornene double bond, confirming the syn spatial relationship [8].

The crystal structures also provide insights into the conformational preferences of the phenyl ring relative to the norbornene framework. Both isomers may exhibit restricted rotation about the carbon-carbon bond connecting the ketone to the norbornene system, though the energy barriers and preferred conformations differ between the stereoisomers [18] [25].